An In-depth Technical Guide to 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol (CAS 628322-91-8)
An In-depth Technical Guide to 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol (CAS 628322-91-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is not merely a synthetic curiosity but forms the backbone of several marketed drugs, demonstrating its therapeutic relevance.[3][4] Its unique electronic and structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties. This guide focuses on a specific, yet significant, derivative: 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, a molecule of interest for researchers exploring new therapeutic frontiers.
Molecular Profile and Physicochemical Properties
Chemical Structure:
Figure 1: Chemical structure of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 628322-91-8 | N/A |
| Molecular Formula | C10H11FN2O | PubChem |
| Molecular Weight | 194.21 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | N/A |
| Storage | Store in a cool, dry place away from light | General laboratory practice |
Synthesis and Purification: A Strategic Approach
The synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, while not explicitly detailed in readily available academic literature, can be reliably inferred from established synthetic routes for analogous imidazo[1,2-a]pyridines. The most prevalent and versatile method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4]
Conceptual Synthetic Pathway:
Figure 2: A plausible synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothesized)
This protocol is a well-reasoned hypothesis based on common synthetic strategies for this class of compounds.
Step 1: Synthesis of a 7-halo-8-fluoroimidazo[1,2-a]pyridine intermediate.
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Rationale: Introduction of a halogen at the 7-position provides a handle for subsequent carbon-carbon bond formation.
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Procedure:
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To a solution of 3-amino-4-fluoropyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of an α-halocarbonyl compound (e.g., bromoacetaldehyde or a derivative).
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Introduction of the 2-hydroxypropan-2-yl group.
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Rationale: A Grignard or organolithium reaction with acetone is a classic and efficient method for forming the tertiary alcohol moiety.
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Procedure:
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Dissolve the 7-halo-8-fluoroimidazo[1,2-a]pyridine intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium or a suitable Grignard reagent (e.g., isopropylmagnesium chloride) to perform a metal-halogen exchange.
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After stirring for a short period, add a slight excess of anhydrous acetone dropwise.
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Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification:
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Rationale: Purification is critical to remove unreacted starting materials and byproducts.
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Method: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification to obtain the final product as a crystalline solid.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the hydroxyl proton, and a singlet for the two methyl groups of the propan-2-ol moiety. The fluorine atom at the 8-position will likely cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the imidazo[1,2-a]pyridine ring system and the propan-2-ol substituent. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-F stretch, and aromatic C-H and C=C/C=N stretches of the heterocyclic core. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities.[3] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[5]
Potential Biological Targets:
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Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7] The specific substitution pattern of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol suggests it could be investigated as a kinase inhibitor.
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GABA-A Receptor Modulation: The 8-fluoroimidazo[1,2-a]pyridine core has been explored as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in ligands for the GABA-A receptor, suggesting potential applications in neurological disorders.[8]
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Anticancer and Anti-inflammatory Activity: The broader class of imidazo[1,2-a]pyridines has demonstrated significant potential in the development of anticancer and anti-inflammatory agents.[9]
Future Directions for Research:
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Screening of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol against a panel of kinases to identify potential targets.
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Evaluation of its cytotoxic effects in various cancer cell lines.
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Investigation of its modulatory activity on the GABA-A receptor.
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In vivo studies to assess its pharmacokinetic profile and therapeutic efficacy in relevant disease models.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol represents a promising molecule for further investigation in the field of drug discovery. Its structural features, based on the privileged imidazo[1,2-a]pyridine scaffold, suggest a high potential for biological activity. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore the therapeutic utility of this and related compounds. The elucidation of its precise biological targets and mechanism of action will be a critical next step in unlocking its full potential.
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